ethyl 2-(2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a 1,3,4-oxadiazole-thioacetamido moiety and a p-tolyl group.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-3-27-20(26)17-14-5-4-6-15(14)30-19(17)22-16(25)11-29-21-24-23-18(28-21)13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMABKQJPVRWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique combination of oxadiazole and thiophene moieties, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 432.52 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O3S |
| Molecular Weight | 432.52 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Research indicates that compounds containing oxadiazole and thiophene rings exhibit significant antitumor properties. For instance, derivatives of oxadiazole have shown selective cytotoxicity against various cancer cell lines. The compound was tested against multiple cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). Results demonstrated that it exhibited a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 25 μM across different cell lines .
Anti-inflammatory Properties
Oxadiazole derivatives have been reported to possess anti-inflammatory activities. The compound was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro. Studies showed a reduction in TNF-alpha and IL-6 levels when treated with the compound, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
The biological activity of the compound was also assessed against various microbial strains. It demonstrated notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, indicating moderate antimicrobial efficacy .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition leads to apoptosis in cancer cells and reduced inflammatory responses in immune cells .
Case Studies
- Antitumor Efficacy : In a study published in MDPI, the compound was tested on various cancer cell lines showing significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents .
- Anti-inflammatory Effects : A recent investigation into the anti-inflammatory properties highlighted that the compound could effectively reduce edema in animal models when administered at specific doses .
- Antimicrobial Testing : A comprehensive study evaluated the antimicrobial activity of several oxadiazole derivatives, including this compound, revealing its potential as a lead candidate for developing new antibiotics .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to ethyl 2-(2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate have been evaluated for their antibacterial and antifungal activities. Studies show that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .
Antioxidant Properties
The antioxidant activity of similar thiophene derivatives has been documented extensively. Ethyl 2-(2-cyano-3-substituted phenyl acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives demonstrated strong antioxidant capabilities by scavenging free radicals and inhibiting lipid peroxidation . This suggests that this compound could also possess similar properties.
Synthesis Techniques
The synthesis of this compound may involve multiple steps including the formation of the oxadiazole ring through cyclization reactions followed by thioether formation with appropriate thiols. The methodology typically requires careful control of reaction conditions to ensure high yields and purity .
Multicomponent Reactions
Utilizing multicomponent reactions (MCRs) can enhance the efficiency of synthesizing this compound. MCRs allow for the simultaneous formation of several bonds in one step, significantly reducing the time and resources needed compared to traditional stepwise synthesis .
Biological Evaluation
A study conducted on structurally related compounds focused on their biological evaluation against various cancer cell lines and microbial strains. The results indicated that compounds with similar structural features to this compound showed promising cytotoxic effects and could serve as leads in drug development .
Pharmacological Insights
Pharmacological studies have highlighted the potential of thiophene derivatives in modulating various biological pathways. For instance, some derivatives have been shown to act as inhibitors of specific enzymes involved in cancer progression or inflammation . This positions this compound as a candidate for further investigation in therapeutic applications.
Chemical Reactions Analysis
Ester Group Reactivity
The ethyl ester moiety at position 3 of the cyclopenta[b]thiophene ring undergoes hydrolysis under acidic or basic conditions.
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux | 2-(2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | Slow reaction due to steric hindrance from the fused cyclopentane ring. |
| Basic Hydrolysis | NaOH (aq.), ethanol, Δ | Sodium salt of the carboxylic acid derivative | Enhanced solubility in polar solvents post-hydrolysis. |
Thioether Linkage Reactivity
The sulfur atom in the thioacetamido bridge (-S-CH2-C(=O)-NH-) is susceptible to oxidation and nucleophilic substitution.
1,3,4-Oxadiazole Ring Reactivity
The oxadiazole ring participates in ring-opening reactions and electrophilic substitutions at the sulfur or nitrogen atoms.
Cyclopenta[b]thiophene Reactivity
The fused thiophene ring undergoes electrophilic substitutions, primarily at the α-positions.
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Bromination | Br2, CHCl3 | 2-Bromo-cyclopenta[b]thiophene derivative | Steric hindrance from the ester group directs bromination to the less hindered position. |
| Friedel-Crafts Acylation | AlCl3, RCOCl | Acetylated cyclopenta[b]thiophene | Low yield due to competing side reactions at the oxadiazole sulfur. |
Amide Bond Reactivity
The acetamido group (-NH-C(=O)-CH2-S-) participates in hydrolysis and condensation reactions.
Key Challenges and Research Gaps
-
Steric hindrance from the cyclopenta[b]thiophene scaffold reduces reaction yields in substitution reactions.
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Oxadiazole ring stability limits ring-opening under mild conditions, necessitating harsh reagents .
-
Limited in vivo data on metabolic pathways (e.g., cytochrome P450-mediated oxidation of the thioether group).
Data derived from analogous heterocyclic systems and reaction mechanisms reported in peer-reviewed studies .
Comparison with Similar Compounds
Research Findings and Implications
- Antimicrobial Potential: Thioureido derivatives () show efficacy against fungi and bacteria, suggesting the target compound’s oxadiazole-thio group may offer similar or improved activity through enhanced stability .
- Anticonvulsant Applications : Schiff base analogs () highlight the versatility of the cyclopenta[b]thiophene core in neurological drug design .
- Computational Modeling : Lumping strategies () could simplify property prediction for analogs by grouping compounds with shared structural motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
